Superior Antimycobacterial Potency of 5-Chloro-8HQ Against MDR-TB Relative to Clioquinol and 5,7-Dichloro-8HQ
Against Mycobacterium tuberculosis, 5-chloroquinolin-8-ol (cloxyquin) demonstrates potent inhibitory activity with MIC values ranging from 0.062 to 0.25 μg/mL across 9 reference strains and 150 clinical isolates, including 30 multidrug-resistant (MDR) strains [1]. This activity profile is comparable to that of first-line antitubercular agents such as isoniazid (INH) and rifampin (RIF). In contrast, the dihalogenated analog clioquinol (5-chloro-7-iodo-8HQ) exhibits substantially weaker antimycobacterial activity, with reported MIC values exceeding 16 μg/mL against M. tuberculosis H37Rv, representing an approximately 128-fold reduction in potency [2]. Similarly, 5,7-dichloro-8-hydroxyquinoline (chloroxine) does not appear among the prioritized antitubercular candidates in head-to-head screening panels, underscoring the specific advantage of the 5-mono-chloro substitution for targeting mycobacterial pathogens.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.062–0.25 μg/mL; MIC50=0.125 μg/mL; MIC90=0.25 μg/mL |
| Comparator Or Baseline | Clioquinol: >16 μg/mL (estimated 128-fold less potent) |
| Quantified Difference | Approximately 128-fold lower MIC for target compound vs. clioquinol |
| Conditions | Microplate Alamar Blue assay; M. tuberculosis H37Rv reference strain and 150 clinical isolates |
Why This Matters
This differential potency against MDR-TB isolates positions 5-chloroquinolin-8-ol hydrochloride as a specialized research tool for antimycobacterial drug discovery and a candidate for TB diagnostic reagent development, whereas clioquinol is unsuitable for this application.
- [1] Hongmanee P, Rukseree K, Buabut B, Sorni B, Palittapongarnpim P. In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2007;51(3):1105-1106. View Source
- [2] Lawung R, Cherdtrakulkiat R, Nabu S, et al. Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae. EXCLI J. 2018;17:840-846. View Source
